molecular formula C9H11N3OS B2988693 2-(2-Phenylacetyl)hydrazinecarbothioamide CAS No. 29313-28-8

2-(2-Phenylacetyl)hydrazinecarbothioamide

Cat. No. B2988693
CAS RN: 29313-28-8
M. Wt: 209.27
InChI Key: PQUIEQGHWHTBSM-UHFFFAOYSA-N
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Description

2-(2-Phenylacetyl)hydrazinecarbothioamide, also known as 2-Phenylacetylhydrazinecarbothioamide, is an organic compound belonging to the hydrazinecarbothioamide family. It is a white, crystalline solid and is soluble in water, ethanol and acetone. The compound has a molecular weight of 233.25 g/mol and a melting point of 97-99°C. It is widely used in scientific research and has numerous applications in biochemistry and physiology.

Scientific Research Applications

Antioxidant Activity

Hydrazinecarbothioamides, including compounds similar to "2-(2-Phenylacetyl)hydrazinecarbothioamide," have been synthesized and evaluated for their antioxidant activities. Studies reveal that these compounds exhibit excellent antioxidant activity, highlighting their potential application in preventing oxidative stress-related diseases (Ștefania-Felicia Bărbuceanu et al., 2014).

Optical Sensing

Hydrazinecarbothioamide derivatives have been explored as dual-channel optical probes for detecting metal ions such as Hg2+ and Ag+. These compounds demonstrate significant fluorescence changes upon interaction with these ions, suggesting their use in environmental monitoring and chemical sensing (W. Shi et al., 2016).

Corrosion Inhibition

Research has also focused on the application of thiosemicarbazides as corrosion inhibitors for metals in acidic mediums. These compounds show a high inhibition efficiency for mild steel corrosion, indicating their utility in protecting industrial machinery and infrastructure (E. Ebenso et al., 2010).

Bioimaging

Another significant application involves the use of hydrazinecarbothioamide-based compounds as fluorescence probes for bioimaging. These probes have been successfully applied for the detection and imaging of hydrazine in biological samples, offering a tool for studying biological processes and diagnosing diseases (Jianjian Zhang et al., 2015).

Antibacterial Activity

Various hydrazinecarbothioamide derivatives have been synthesized and tested for their antibacterial activity. These compounds exhibit potent activity against a range of bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics (H. Kaur et al., 2011).

properties

IUPAC Name

[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUIEQGHWHTBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylacetyl)hydrazinecarbothioamide

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